molecular formula C14H10ClNO2 B6376749 4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol CAS No. 1261919-21-4

4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol

Cat. No.: B6376749
CAS No.: 1261919-21-4
M. Wt: 259.69 g/mol
InChI Key: IFCKIJXZKNISHF-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol is an organic compound with a complex structure that includes a phenyl ring substituted with a chlorine atom, a methoxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methoxyphenol to introduce the chlorine atom at the 5-position. This is followed by a cyanation reaction to introduce the cyano group at the 2-position. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenolic group, potentially converting it into a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
  • 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine

Uniqueness

4-(5-Chloro-2-methoxyphenyl)-2-cyanophenol is unique due to the presence of both a cyano group and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCKIJXZKNISHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684887
Record name 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-21-4
Record name 5'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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